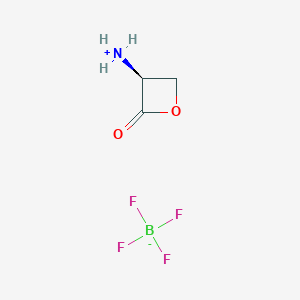

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate

Description

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is a chiral ammonium salt featuring a rigid oxetane ring and a tetrafluoroborate (BF₄⁻) counterion. The oxetane moiety imparts steric and electronic constraints, influencing its reactivity and physical properties. This compound is hypothesized to serve roles in asymmetric synthesis, catalysis, or as an ionic liquid (IL) due to its structural similarity to other tetrafluoroborate-based ILs . Its stereochemistry (3S configuration) may enhance enantioselectivity in reactions compared to non-chiral analogs.

Properties

IUPAC Name |

[(3S)-2-oxooxetan-3-yl]azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2.BF4/c4-2-1-6-3(2)5;2-1(3,4)5/h2H,1,4H2;/q;-1/p+1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHZSWQYHKJXBX-DKWTVANSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C(C(=O)O1)[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1[C@@H](C(=O)O1)[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584980 | |

| Record name | (3S)-2-Oxooxetan-3-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403655-97-0 | |

| Record name | (3S)-2-Oxooxetan-3-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 403655-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Oxooxetan-3-aminium tetrafluoroborate typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 3-hydroxy-2-aminopropanoic acid derivatives can yield the desired oxetane ring structure .

Industrial Production Methods

Industrial production of (3S)-2-Oxooxetan-3-aminium tetrafluoroborate may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxetane-2-one derivatives, while reduction reactions can produce amine-functionalized oxetanes .

Scientific Research Applications

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate: Applications in Scientific Research

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is a chemical compound with applications in scientific research, particularly in the synthesis of pharmaceuticals . This compound is also associated with certain hazards, as it can cause skin and serious eye irritation .

Synthesis of Syk Inhibitors

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is used as a reactant in the synthesis of Syk (spleen tyrosine kinase) inhibitors . Syk is a protein kinase that mediates signaling in immune cells and has been identified as a therapeutic target for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, cancer, and idiopathic thrombocytopenic purpura .

Step-by-step Synthesis :

- Reaction Initiation : (3S)-2-Oxooxetan-3-aminium tetrafluoroborate (870 mg, 5.0 mmol) is added to a stirred solution of N-[3-methyl-5-(1H-pyrazol .

NAAA Inhibitor Development

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is a derivative used in the synthesis of NAAA (N-acyl amino acid amidohydrolase) inhibitors . NAAA is an enzyme that hydrolyzes N-acyl amino acids, including fatty acid ethanolamides (FAEs), which have anti-inflammatory and analgesic effects . Inhibiting NAAA can prevent the hydrolysis of FAEs, thus enhancing their therapeutic effects .

(S)-OOPP Case Study :

- (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide (also known as (S)-OOPP) is a relatively potent NAAA inhibitor with an IC50 of 0.42 μM .

- This compound prevents FAE hydrolysis in activated inflammatory cells and dampens tissue reactions to pro-inflammatory stimuli .

- (S)-OOPP does not inhibit FAAH (fatty acid amide hydrolase) or other lipid hydrolases, making it a selective pharmacological probe .

ARN077

- A related compound, ARN077, is identified as a potent NAAA inhibitor . In vitro experiments have demonstrated that compound 4 inhibits rat NAAA through a mechanism that is rapid, noncompetitive, and fully reversible after overnight dialysis . Moreover, in rodent models of hyperalgesia and allodynia caused by inflammation or nerve damage .

Safety Information

As indicated by its safety data, (3S)-2-Oxooxetan-3-aminium tetrafluoroborate is associated with certain hazards :

Mechanism of Action

The mechanism of action of (3S)-2-Oxooxetan-3-aminium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cationic Structural Variations and Physical Properties

The physicochemical properties of tetrafluoroborate salts are heavily influenced by the cation’s structure. Key comparisons include:

Imidazolium and Pyridinium-Based ILs

- 1-Butyl-3-methylimidazolium BF₄⁻ (BMIM-BF₄):

- 1-Butyl-2-methylpyridinium BF₄⁻:

Chirality may further reduce symmetry, affecting crystallization tendencies.

Trimethyloxonium Tetrafluoroborate

Anion-Dependent Properties

The BF₄⁻ anion contributes to:

- Solubility: BF₄⁻ salts generally exhibit moderate solubility in polar solvents. For example, 1-methylimidazolium BF₄⁻ enables high-yield (95%) condensation reactions .

- Gas Absorption: In 1-(2-hydroxyethyl)-3-methylimidazolium BF₄⁻, H₂S solubility is threefold higher than CO₂, attributed to anion-gas interactions .

- Thermal Stability: BF₄⁻-based ILs decompose above 400°C, offering stability in high-temperature applications .

(3S)-2-Oxooxetan-3-aminium BF₄⁻:

The oxetane ring’s electron-withdrawing effect may enhance thermal stability compared to aliphatic cations. Its chiral center could influence gas selectivity, though data are lacking.

Catalytic Efficiency

- 1-Methylimidazolium BF₄⁻: Achieves 95% yield in benzimidazole synthesis within 2 hours .

- Phosphine-BF₄⁻ Salts: Enable microwave-assisted arylation with >90% yields .

(3S)-2-Oxooxetan-3-aminium BF₄⁻: Potential as a chiral catalyst or directing agent in asymmetric synthesis, leveraging its stereochemistry. No direct data exist, but structural analogs suggest utility in C–H activation or reductive amination .

Precursor Roles

- Iodonium BF₄⁻ Salts: Used in fluorination and peptide synthesis .

- N-Hydro-quaternary-ammonium BF₄⁻: Regenerable fluorinating agents in industrial processes .

(3S)-2-Oxooxetan-3-aminium BF₄⁻:

May act as a chiral precursor in medicinal chemistry, similar to largazole analogs .

Data Tables

Table 1: Physical Properties of Selected Tetrafluoroborate Salts

*Melting point for bromide analog; †Hypothesized based on structural analogs.

Biological Activity

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound (3S)-2-Oxooxetan-3-aminium tetrafluoroborate features a unique oxetan structure that contributes to its biological activity. The tetrafluoroborate salt form enhances its solubility and stability, making it suitable for various biological assays.

Research indicates that compounds with similar oxetan structures often act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the hydrolysis of endocannabinoids and fatty acid amides. Inhibition of NAAA can lead to increased levels of bioactive fatty acid ethanolamines (FAEs), which have anti-inflammatory properties .

Inhibition of NAAA

A significant study reported that related compounds, particularly those with a β-lactone moiety, demonstrated potent inhibition of NAAA, with IC50 values in the low micromolar range. For example, one derivative exhibited an IC50 of 0.42 μM against rat NAAA, indicating strong enzyme inhibition capabilities . This inhibition is crucial for modulating inflammatory responses and pain pathways in vivo.

Anti-inflammatory Effects

In vivo studies have shown that (3S)-2-Oxooxetan-3-aminium tetrafluoroborate and its analogs can prevent the hydrolysis of FAEs in activated leukocytes. This leads to decreased tissue reactions to pro-inflammatory stimuli, making these compounds potential candidates for therapeutic applications in conditions characterized by excessive inflammation, such as neuropathic pain and other chronic pain syndromes .

Data Table: Structure-Activity Relationship (SAR)

| Compound | Structure | IC50 (μM) | Activity Description |

|---|---|---|---|

| 1 | β-lactone | 0.42 | Potent NAAA inhibitor |

| 2 | Oxetan derivative | 0.115 | Prevents carrageenan-induced FAE hydrolysis |

| 3 | Threonine-derived | <0.01 | Increased PEA and OEA levels |

Case Study 1: Pain Management in Rodent Models

A study involving rodent models of hyperalgesia demonstrated that topical administration of (3S)-2-Oxooxetan-3-aminium tetrafluoroborate resulted in significant pain relief. The compound effectively reduced nociceptive responses when administered prior to inflammatory stimuli, supporting its potential use as an analgesic agent .

Case Study 2: Inflammatory Disease Models

In another investigation, the compound was tested in models simulating chronic inflammatory diseases. The results indicated a marked reduction in inflammation markers and improved tissue integrity compared to control groups. These findings suggest that (3S)-2-Oxooxetan-3-aminium tetrafluoroborate could be beneficial for managing diseases such as arthritis or inflammatory bowel disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.